REACTION_CXSMILES
|
[C:1]12(C)[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[CH:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:20]([O:19][C:12]1([O:16][CH2:17][CH3:18])[CH2:7][CH:1]2[C:8]([CH3:10])([CH3:9])[C:5]1([CH3:6])[CH2:4][CH2:2]2)[CH3:21]
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Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C12(C(=O)CC(CC1)C2(C)C)C
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Name
|
|
Quantity
|
36.45 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
To a flask with reflux condenser
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated on rotavapour
|
Type
|
WASH
|
Details
|
was washed with 10% potassium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
Extract it with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated the organic layer on rotavapour, yellow colored liquid product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1(C2(CCC(C1)C2(C)C)C)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |